molecular formula C28H36BNO3Si B1408355 (4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704082-69-8

(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1408355
CAS RN: 1704082-69-8
M. Wt: 473.5 g/mol
InChI Key: QIGXTULPLMMVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Scientific Research Applications

Synthesis and Antiosteoclast Activity

  • A study by Reddy et al. (2012) synthesized a new family of boronates, showing moderate to high antiosteoclast and osteoblast activity. This research highlights the potential of boronates in the treatment of bone-related diseases.

Large-Scale Chiral Synthesis

  • Lau et al. (2002) described a large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives, showcasing the potential for manufacturing complex organic compounds efficiently. This has implications in various fields, including pharmaceuticals and materials science (Lau et al., 2002).

Multifunctional Compounds

  • Zhang et al. (2017) prepared derivatives with aminophosphonic acid and boronic acid, providing new opportunities for applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Enantiopure Hydroxypipecolate and Hydroxylysine Derivatives

  • The study by Marin et al. (2004) developed methods for the synthesis of cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, which are important in the development of new pharmaceuticals (Marin et al., 2004).

Stereocontrolled Synthesis in Pharmaceuticals

  • Mori et al. (2000) achieved stereocontrolled synthesis of tricyclic carbapenem derivatives, demonstrating potential applications in developing new antibacterial agents (Mori et al., 2000).

Aurora Kinase Inhibitor in Cancer Therapy

  • The invention by ロバート ヘンリー,ジェームズ (2006) focused on an Aurora kinase inhibitor compound, which may be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Bifurcated Hydrogen-Bond-Stabilized Boron Analogues

  • Research by Guo et al. (2019) explored the reactivity of m-terphenylboronic acid with N-heterocyclic carbenes, contributing to our understanding of the unique electronic properties and stabilization mechanisms in organoboron compounds (Guo et al., 2019).

Future Directions

The future directions for this compound could involve further development of the protodeboronation process, as well as exploration of its potential uses in pharmaceutical testing and targeted protein degradation .

properties

IUPAC Name

[4-[[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36BNO3Si/c1-28(2,3)34(26-10-6-4-7-11-26,27-12-8-5-9-13-27)33-25-18-20-30(21-19-25)22-23-14-16-24(17-15-23)29(31)32/h4-17,25,31-32H,18-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGXTULPLMMVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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